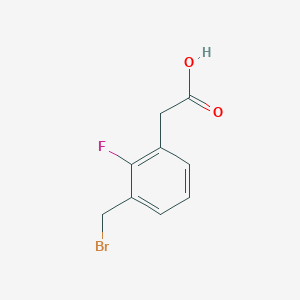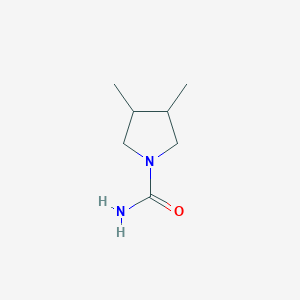
3,4-Dimethylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylpyrrolidine-1-carboxamide is a chemical compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the dimethyl groups at the 3 and 4 positions of the pyrrolidine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions. For example, the pyrrolidine ring can be treated with methyl iodide in the presence of a strong base like sodium hydride to achieve the desired substitution at the 3 and 4 positions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the dimethylpyrrolidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4-Dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
3,4-Dimethylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 3,4-Dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function. The exact molecular pathways involved depend on the specific biological target being studied.
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound without the dimethyl and carboxamide groups.
3,4-Dimethylpyrrolidine: Lacks the carboxamide group.
Pyrrolidine-1-carboxamide: Lacks the dimethyl groups.
Uniqueness
3,4-Dimethylpyrrolidine-1-carboxamide is unique due to the presence of both the dimethyl groups and the carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The dimethyl groups enhance its lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interactions with biological targets.
属性
CAS 编号 |
90184-86-4 |
|---|---|
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC 名称 |
3,4-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-5-3-9(7(8)10)4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10) |
InChI 键 |
PPDGGZVYIXPVFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC1C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
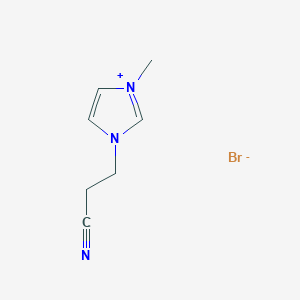
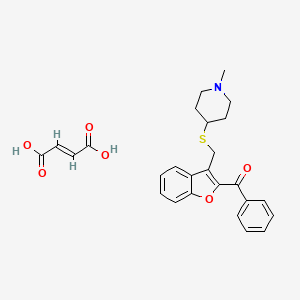

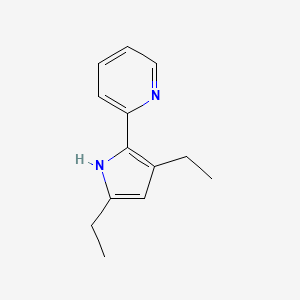
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)
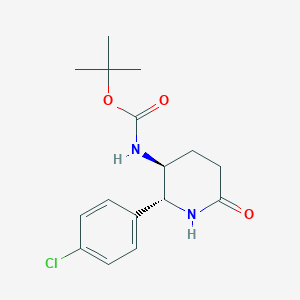
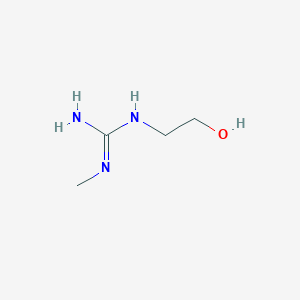
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
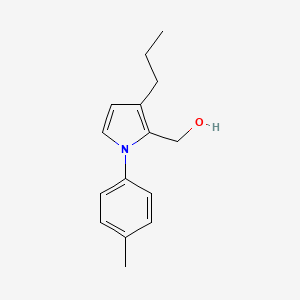
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
